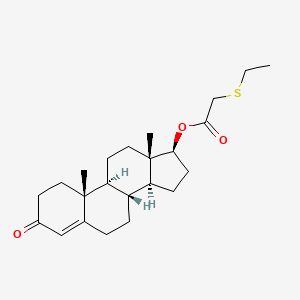
Testosterone ethylthioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone ethylthioacetate is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is characterized by the addition of an ethylthioacetate group to the testosterone molecule, resulting in a unique chemical structure that influences its biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Testosterone ethylthioacetate can be synthesized through a series of chemical reactions starting from testosterone. The process typically involves the following steps:
Activation of Testosterone: The hydroxyl group at the 17-position of testosterone is activated using a suitable reagent, such as thionyl chloride, to form a reactive intermediate.
Introduction of Ethylthioacetate Group: The activated testosterone intermediate is then reacted with ethylthioacetate in the presence of a base, such as triethylamine, to introduce the ethylthioacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Testosterone ethylthioacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and applications.
Scientific Research Applications
Testosterone ethylthioacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its effects on hormone receptors and signaling pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Testosterone ethylthioacetate is compared with other similar compounds, such as testosterone propionate and testosterone enanthate. These compounds share structural similarities but differ in their functional groups and pharmacokinetic properties. This compound is unique in its ethylthioacetate group, which influences its biological activity and applications.
Comparison with Similar Compounds
Testosterone propionate
Testosterone enanthate
Testosterone cypionate
Testosterone undecanoate
Properties
CAS No. |
17140-16-8 |
|---|---|
Molecular Formula |
C23H34O3S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-ethylsulfanylacetate |
InChI |
InChI=1S/C23H34O3S/c1-4-27-14-21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,2)19(17)10-12-23(18,20)3/h13,17-20H,4-12,14H2,1-3H3/t17-,18-,19-,20-,22-,23-/m0/s1 |
InChI Key |
IOUMBLIETKKIFO-WAUHAFJUSA-N |
Isomeric SMILES |
CCSCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCSCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















